2-Amino-4-(2-aminophenyl)butyric acid

Description

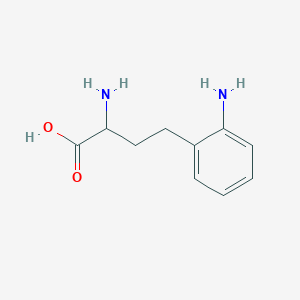

2-Amino-4-(2-aminophenyl)butyric acid (IUPAC name: (2S)-2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid) is a keto acid and amino acid derivative with the molecular formula C₁₀H₁₂N₂O₃ and a molecular weight of 208.22 g/mol . It is structurally characterized by a butyric acid backbone substituted with an amino group at position 2 and a 2-aminophenyl group at position 2. This compound is an endogenous metabolite involved in the kynurenine pathway, serving as a precursor to nicotinic acid (vitamin B3) . Its biological roles include neuromodulation, vasodilation, and immunomodulation . Abnormal levels of this compound are associated with neurological disorders (e.g., cognitive deficits, depression) and cancer, where it may act as a biomarker for disease progression .

Properties

Molecular Formula |

C10H14N2O2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

2-amino-4-(2-aminophenyl)butanoic acid |

InChI |

InChI=1S/C10H14N2O2/c11-8-4-2-1-3-7(8)5-6-9(12)10(13)14/h1-4,9H,5-6,11-12H2,(H,13,14) |

InChI Key |

HUVMWNQIWCGVIC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(C(=O)O)N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

DL-Methionine (2-Amino-4-(methylthio)butanoic acid)

- Molecular Formula: C₅H₁₁NO₂S

- Molecular Weight : 149.21 g/mol

- Key Features: Replaces the 2-aminophenyl group with a methylthio (-SCH₃) group at position 3.

- Applications: Essential amino acid in protein synthesis; used in pharmaceuticals and animal feed .

- Biological Role : Critical for methylation reactions and antioxidant synthesis (e.g., glutathione) .

Glufosinate Ammonium (2-Amino-4-[hydroxy(methyl)phosphinoyl]butyric acid ammonium salt)

- Molecular Formula : C₅H₁₅N₂O₄P

- Molecular Weight : 198.0 g/mol

- Key Features: Phosphinoyl group (-PO(OH)(CH₃)) at position 4 instead of the aromatic aminophenyl group.

- Applications : Broad-spectrum herbicide targeting glutamine synthetase in plants .

- Biological Role : Disrupts nitrogen metabolism, leading to plant cell death .

Selenoethionine (2-Amino-4-(ethylseleno)butanoic acid)

- Molecular Formula: C₆H₁₃NO₂Se

- Molecular Weight : 227.14 g/mol

- Key Features: Ethylseleno (-SeCH₂CH₃) substitution at position 4.

HomoAMPA (2-Amino-4-(3-hydroxy-5-methyl-isoxazol-4-yl)-butyric acid)

- Molecular Formula : C₈H₁₂N₂O₄

- Molecular Weight : 200.19 g/mol

- Key Features : Isoxazole ring at position 4, enhancing affinity for glutamate receptors.

- Biological Role : Acts as a selective agonist for AMPA receptors, implicated in synaptic plasticity .

Functional Analogues

3-Amino-4-phenylbutyric Acid Derivatives

- Example: (S)-(+)-2-Amino-4-phenylbutyric acid ethyl ester hydrochloride

- Molecular Formula: C₁₂H₁₈ClNO₂

- Molecular Weight : 243.73 g/mol

- Key Features : Phenyl group at position 4; esterified carboxyl group.

- Applications : Intermediate in peptide synthesis; studied for chiral resolution in pharmaceuticals .

Comparative Data Table

Preparation Methods

Introducing the C2 Amino Group

To install the second amino group at position 2 of the butyric acid chain, a halogenation-amination sequence is employed, inspired by CN102241600A.

Chlorination at C2

4-(2-Aminophenyl)butyric acid undergoes chlorination using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form 2-chloro-4-(2-aminophenyl)butyric acid. This step requires protecting the phenyl amino group (e.g., acetylation) to prevent electrophilic substitution side reactions.

Typical Conditions :

-

Chlorinating Agent : SOCl₂ (2 equiv)

-

Solvent : Dichloromethane

-

Temperature : 0°C to reflux

-

Protection : Acetic anhydride for N-acetylation

Catalytic Amination

The chloro intermediate reacts with liquid ammonia under methenamine catalysis, as described in CN102241600A. Methenamine (hexamethylenetetramine) facilitates nucleophilic substitution, replacing chlorine with ammonia-derived amino groups.

Optimized Parameters :

-

Catalyst : Methenamine (0.1–1.0 equiv relative to chloro acid)

-

Ammonia : 2–5 equiv

-

Temperature : 50–90°C

-

Reaction Time : 12–30 hours

Mechanistic Insight :

Methenamine acts as a phase-transfer catalyst, enhancing ammonia’s nucleophilicity in aqueous media. The reaction proceeds via an SN2 mechanism, with stereochemical inversion at C2.

Alternative Routes via Heterocyclic Precursors

Benzazepinone Hydrolysis

EP0072352A1 discloses benzazepin-2-ones as precursors to phenylbutyric acid derivatives. For example, hydrolysis of substituted benzazepinones under acidic or basic conditions yields 4-arylbutyric acids. Introducing amino groups pre-hydrolysis (e.g., nitro reduction) could streamline synthesis.

Case Study :

-

Starting Material : 2-Nitrobenzazepinone

-

Reduction : Hydrogenation (H₂/Pd-C) converts nitro to amino.

-

Hydrolysis : HCl-mediated ring opening generates 4-(2-aminophenyl)butyric acid.

-

Subsequent Steps : Follow halogenation-amination as in Section 2.2.

Byproduct Management and Yield Optimization

Byproduct Profiles

Amination of chloro intermediates often produces hydroxy acids (e.g., 2-hydroxy-4-(2-aminophenyl)butyric acid) via hydrolysis or amidation byproducts (e.g., lactams). CN102241600A reports byproduct levels below 10% using methenamine, contrasting with 20% in traditional bromo-acid routes.

Solubility-Driven Purification

Alcohol precipitation (e.g., ethanol or isopropanol) exploits differential solubility of 2-amino-4-(2-aminophenyl)butyric acid versus ammonium chloride. Post-reaction aqueous solutions are treated with 3–4 volumes of alcohol, yielding crystalline product.

Comparative Analysis of Methods

| Method | Key Steps | Yield | Byproducts | Complexity |

|---|---|---|---|---|

| Halogenation-Amination | Chlorination → Methenamine amination | 50–62% | <10% hydroxy acids | Moderate |

| Benzazepinone Hydrolysis | Reduction → Hydrolysis → Amination | ~40%* | Lactams, dimerization | High |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Amino-4-(2-aminophenyl)butyric acid with high purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as:

- Protection of amino groups : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent undesired side reactions during coupling steps .

- Friedel-Crafts alkylation : Introduce the phenyl group to the butyric acid backbone under acidic conditions with catalysts like AlCl₃ .

- Deprotection and purification : Remove protecting groups using trifluoroacetic acid (TFA) or hydrogenolysis, followed by high-performance liquid chromatography (HPLC) or recrystallization for purity validation (>95%) .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Employ a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm backbone structure and substituent positions .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to verify molecular weight (e.g., calculated 223.25 g/mol) .

- Solubility and stability : Conduct pH-dependent solubility assays in aqueous buffers (e.g., PBS, pH 7.4) and assess thermal stability via differential scanning calorimetry (DSC) .

Q. What in vitro models are suitable for initial screening of its biological activity?

- Methodological Answer :

- Neuroprotective assays : Use primary neuronal cultures or SH-SY5Y cells treated with oxidative stress inducers (e.g., H₂O₂), followed by measurement of cell viability (MTT assay) and reactive oxygen species (ROS) levels .

- Cancer cell line screening : Test antiproliferative effects in HeLa or MCF-7 cells using IC₅₀ determination via flow cytometry or ATP-based luminescence assays .

Advanced Research Questions

Q. How can conflicting reports on its dual role in neurological disorders and cancer progression be resolved?

- Methodological Answer :

- Dose-response studies : Compare low-dose neuroprotective effects (0.1–10 µM) versus high-dose cytotoxicity (>50 µM) in co-culture models of neurons and cancer cells .

- Transcriptomic profiling : Perform RNA sequencing (RNA-seq) to identify pathway-specific responses (e.g., BDNF/TrkB in neurons vs. p53/PI3K in cancer cells) .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

- Methodological Answer :

- Prodrug design : Synthesize ester or amide derivatives to enhance lipophilicity and blood-brain barrier penetration .

- Pharmacokinetic (PK) analysis : Administer via intravenous (IV) or intraperitoneal (IP) routes in rodent models, followed by LC-MS/MS to measure plasma half-life and tissue distribution .

Q. How can researchers validate its proposed role as an endogenous metabolite in metabolic pathways?

- Methodological Answer :

- Isotope tracing : Use ¹³C-labeled 2-Amino-4-(2-aminophenyl)butyric acid in cell cultures or animal models to track incorporation into kynurenine or GABA pathways via gas chromatography-mass spectrometry (GC-MS) .

- Knockout models : Employ CRISPR/Cas9 to silence putative biosynthetic enzymes (e.g., IDO1 or TDO2) and measure metabolite depletion via targeted metabolomics .

Q. What computational approaches predict its interaction with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to simulate binding to NMDA receptors or phosphodiesterases, prioritizing residues with high binding affinity (ΔG < −7 kcal/mol) .

- Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes in lipid bilayers .

Data Contradiction and Reproducibility

Q. How to address variability in reported IC₅₀ values across cancer studies?

- Methodological Answer :

- Standardize assay conditions : Control for cell passage number, serum concentration (e.g., 10% FBS vs. serum-free), and oxygen levels (normoxia vs. hypoxia) .

- Cross-laboratory validation : Collaborate with independent labs to replicate results using identical compound batches (e.g., ≥98% purity by HPLC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.